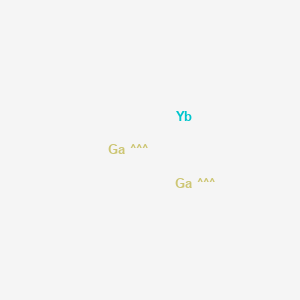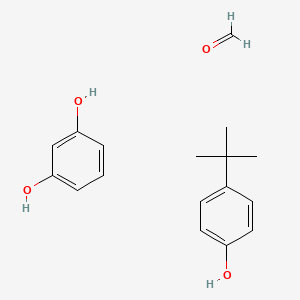
5-Butoxybenzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butoxybenzene-1,3-diol typically involves the alkylation of resorcinol. One common method is the reaction of resorcinol with 1-bromobutane in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction results in the substitution of a hydrogen atom on the benzene ring with a butoxy group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale alkylation reactions using resorcinol and an appropriate alkyl halide, followed by purification processes to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Butoxybenzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the butoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
5-Butoxybenzene-1,3-diol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in dermatology for skin lightening and anti-aging products.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Butoxybenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups on the benzene ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the butoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and other hydrophobic environments.
Comparaison Avec Des Composés Similaires
Resorcinol: The parent compound, which lacks the butoxy group.
Hydroquinone: Another benzene diol with different substitution patterns.
Catechol: A benzene diol with hydroxyl groups in the ortho position.
Uniqueness: 5-Butoxybenzene-1,3-diol is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. This substitution can enhance the compound’s solubility in organic solvents and its ability to interact with hydrophobic environments, making it valuable for specific applications in chemistry and industry.
Propriétés
Numéro CAS |
60691-33-0 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
5-butoxybenzene-1,3-diol |
InChI |
InChI=1S/C10H14O3/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h5-7,11-12H,2-4H2,1H3 |
Clé InChI |
LBIWDHUOYMRAKA-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC(=CC(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate](/img/structure/B14603462.png)






![Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate](/img/structure/B14603512.png)

![3-([1,1'-Biphenyl]-4-yl)but-2-enenitrile](/img/structure/B14603526.png)



![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)
